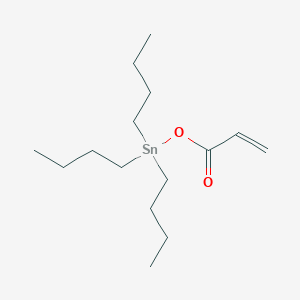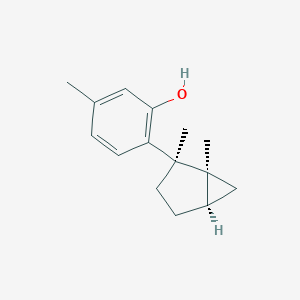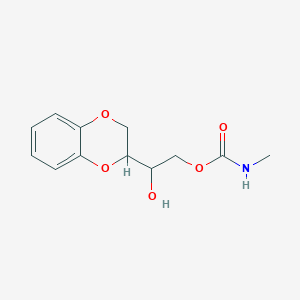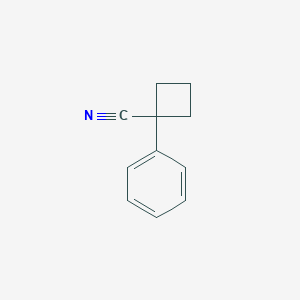
1-苯基环丁烷腈
描述
Synthesis Analysis
The synthesis of 1-Phenylcyclobutanecarbonitrile and related compounds involves various strategies. One approach includes the reaction of phenylmagnesium bromide with 1-piperidinocyclohexanecarbonitrile, leading to the formation of 1-(1-Phenylcyclohexyl)piperidine as part of efforts to explore central nervous system depressants (Maddox, Godefroi, & Parcell, 1965).
Molecular Structure Analysis
The molecular structure of compounds related to 1-Phenylcyclobutanecarbonitrile has been elucidated through techniques such as X-ray diffraction. For instance, the structure of 1-Phenoxy-1,2,2a,8b-tetrahydrocyclobuta[α]naphthalene-8b-carbonitrile reveals a monoclinic space group with dimensions indicating the molecule's endo-configuration and the puckered nature of the cyclobutane ring (Matsuura, Kai, Yasuoka, & Kasai, 1980).
Chemical Reactions and Properties
Chemical reactions involving 1-Phenylcyclobutanecarbonitrile derivatives, such as redox-photosensitised ring cleavage, highlight the reactive nature of these compounds. Stereospecific reactions under photoexcitation conditions in the presence of certain sensitizers can lead to the formation of phenyl vinyl ether and dihydronaphthalene-1-carbonitrile (Majima, Pac, & Sakurai, 1980).
Physical Properties Analysis
Investigations into the physical properties of 1-Phenylcyclobutanecarbonitrile and its analogs, such as their polymerization behavior and thermal stability, contribute to our understanding of how these compounds behave under different conditions. For example, the polymerization of alkyl 1-bicyclobutanecarboxylates reveals similarities to vinyl counterparts and offers insights into controlling molecular weight and thermal stability (Drujon, Riess, Hall, & Padías, 1993).
Chemical Properties Analysis
The chemical properties of 1-Phenylcyclobutanecarbonitrile derivatives, such as reactivity towards different chemical reactions, have been extensively studied. For instance, the synthesis and reactivity of cyclobutane-1,1-diylbis(phenylselane) derivatives from methylenecyclopropanes highlight the utility of these compounds in organic synthesis, showcasing their potential as intermediates in the construction of complex molecules (Yu, Meng, Xia, & Guo, 2009).
科学研究应用
光化学反应:1-苯基环丁烷腈参与光化学反应。例如,它可以通过光化学过程形成区域异构的内环丁烷加合物和氮杂丁二烯,突出了其在合成有机化学和材料科学中的作用 (Mella、Fasani 和 Albini,1991)。
中枢神经系统抑制剂的合成:1-苯基环丁烷腈衍生物已被合成,用于评估中枢神经系统抑制剂,表明其在药物化学和药物研究中的潜力 (Maddox、Godefroi 和 Parcell,1965)。
酸度和芳香性的研究:它的衍生物已被用来探索动力学和热力学酸度,特别是与反芳香共轭阴离子有关,有助于理解化学反应性和稳定性 (Bernasconi、Ruddat、Wenzel 和 Fischer,2004)。
核磁共振分析和合成效用:该化合物在核磁共振分析中发挥作用,并在合成有机化学中显示出潜力,特别是在 [2 + 2] 光环加成反应中 (Minter、Winslow、Watson 和 Bodige,2002)。
光物理研究:1-苯基环丁烷腈衍生物的光物理和光化学已经得到研究,这对于理解光诱导化学过程至关重要 (Leigh 和 Postigo,1995)。
安全和危害
属性
IUPAC Name |
1-phenylcyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIDUDPFTZJPCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162540 | |
| Record name | 1-Phenylcyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylcyclobutanecarbonitrile | |
CAS RN |
14377-68-5 | |
| Record name | 1-Phenylcyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14377-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylcyclobutanecarbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014377685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylcyclobutanecarbonitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125697 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylcyclobutanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylcyclobutanecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PHENYLCYCLOBUTANECARBONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QUW28NRN8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Nitroanilino)methyl]phenol](/img/structure/B76271.png)
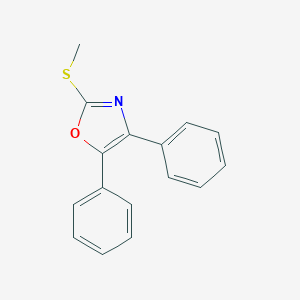
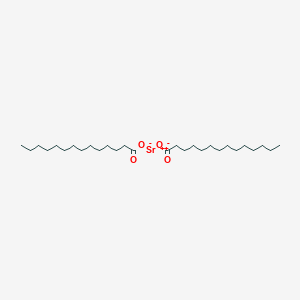
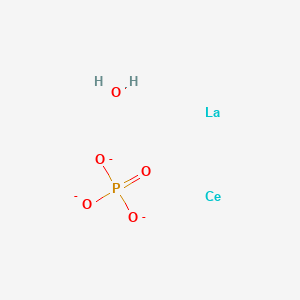
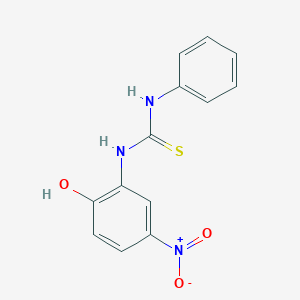
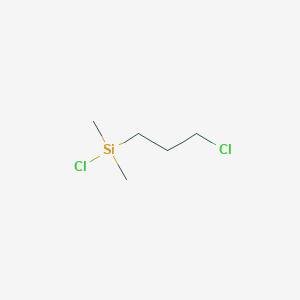
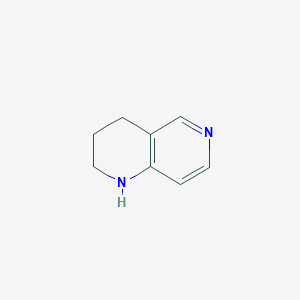
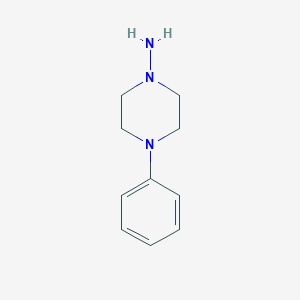

![1,3-Cyclopentadiene-1,3-dicarboxylic acid, 5-[1-(dimethylamino)ethylidene]-2-methyl-, dimethyl ester](/img/structure/B76293.png)
